

Application Notes and Protocols for [Pro9]-Substance P in Calcium Imaging Assays

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Compound of Interest

Compound Name: [Pro9]-Substance P

Cat. No.: B1581378

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Introduction

[Pro9]-Substance P is a potent and highly selective synthetic peptide agonist for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) predominantly activated by the endogenous neuropeptide, Substance P.[1] The activation of the NK1 receptor is coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC).[2][3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[2][3][4] This transient increase in intracellular calcium can be readily detected using fluorescent calcium indicators, making it a robust method for studying NK1 receptor activation and for screening potential agonists or antagonists.

This document provides detailed application notes and protocols for utilizing **[Pro9]-Substance P** in calcium imaging assays, a valuable tool in drug discovery and neuroscience research.

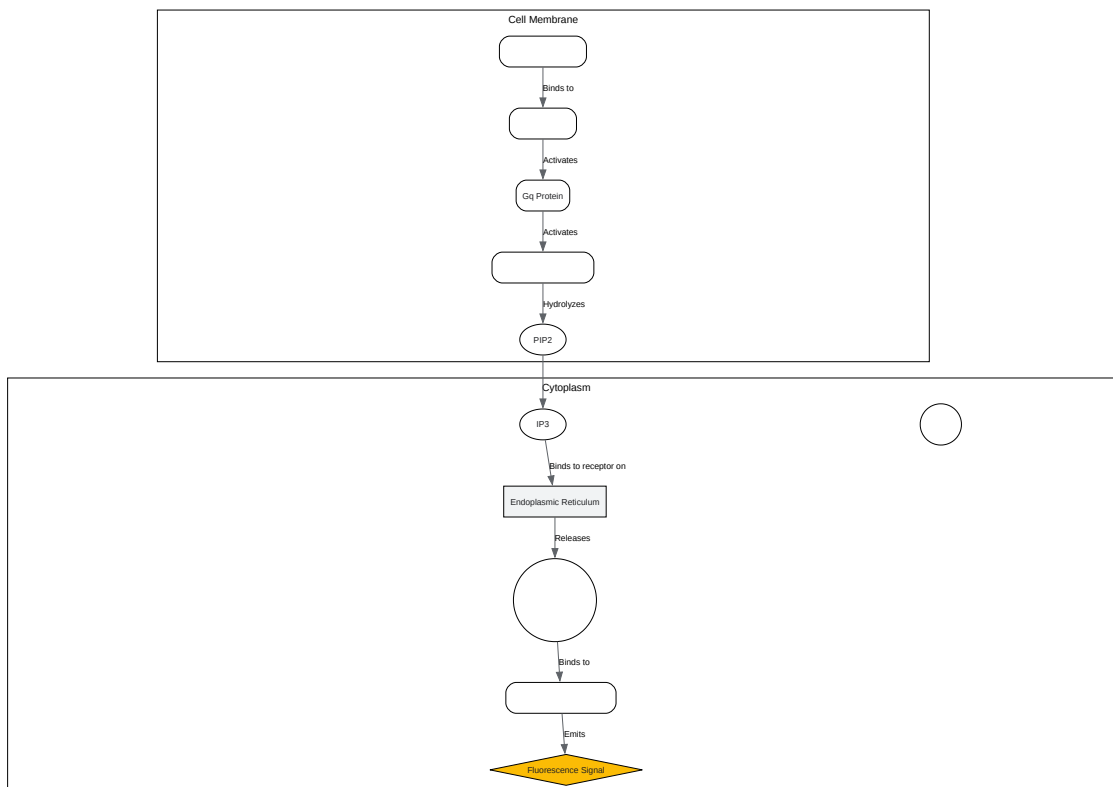
Data Presentation

The following table summarizes the potency of **[Pro9]-Substance P** and other common NK1 receptor agonists in inducing calcium mobilization. The half-maximal effective concentration (EC₅₀) is a measure of a drug's potency; a lower EC₅₀ value indicates a higher potency.

Agonist	Cell Line/Tissue	Assay Type	EC50 (nM)	Reference
[Pro9]-Substance P	Newborn mouse cortical glial cells	Inositol phosphate formation	0.93 ± 0.07	[5]
Substance P	Newborn mouse cortical glial cells	Inositol phosphate formation	0.45 ± 0.06	[5]
Substance P	U 373 MG (human astrocytoma)	Calcium mobilization	2.5	[6]
Substance P	HEK293 cells expressing NK1R	Calcium mobilization	~3.16	[7][8][9]
Septide	COS-1 cells expressing rat NK1R	Inositol phosphate accumulation	5 ± 2	[10]
GR 73632	Guinea pig vas deferens	Contraction assay	2	[11][12]
GR 73632	Rat urinary bladder	Contraction assay	17	[13]

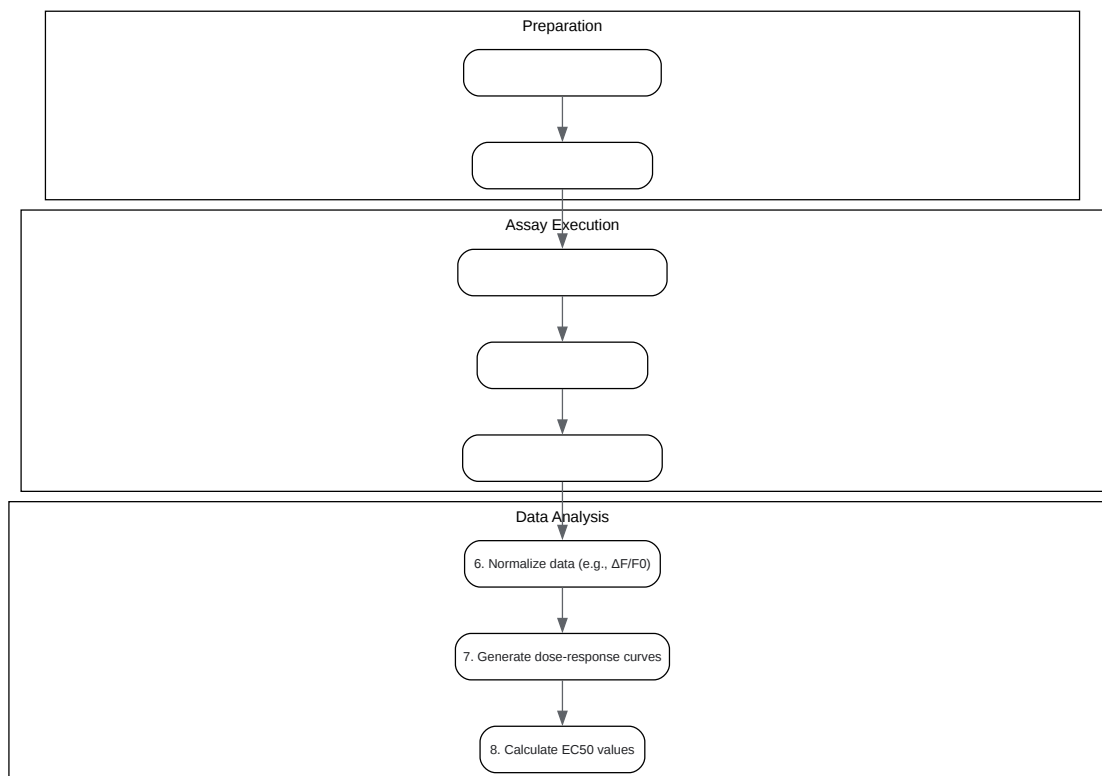
Signaling Pathway and Experimental Workflow

To facilitate understanding, the following diagrams illustrate the key signaling pathway and the general experimental workflow for a calcium imaging assay using **[Pro9]-Substance P**.



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Caption: NK1 Receptor Signaling Pathway.



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Caption: Calcium Imaging Experimental Workflow.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay using **[Pro9]-Substance P** in a 96-well plate format, suitable for fluorescence plate readers.

Materials:

- Cell Line: A cell line endogenously or recombinantly expressing the NK1 receptor (e.g., CHO-K1 or U2OS cells stably transfected with the human NK1 receptor).
- **[Pro9]-Substance P**
- Fluo-4 AM (Acetoxymethyl ester)

- Pluronic F-127
- Probenecid (optional)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Dimethyl sulfoxide (DMSO)
- 96-well black-walled, clear-bottom cell culture plates
- Fluorescence plate reader with kinetic reading and automated injection capabilities

Protocol:

- Cell Seeding:
 - The day before the assay, seed the NK1R-expressing cells into a 96-well black-walled, clear-bottom plate.
 - The optimal seeding density should be determined empirically for each cell line to achieve 80-90% confluency on the day of the experiment. A starting point for many cell lines is 40,000 to 80,000 cells per well in 100 μ L of growth medium.[\[14\]](#)
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Preparation of Reagents:
 - **[Pro9]-Substance P** Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of **[Pro9]-Substance P** in sterile water or a suitable buffer. Store at -20°C or as recommended by the supplier.
 - Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
 - Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

- Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution of probenecid in 1 M NaOH and adjust the pH to 7.4 with 1 M HCl. Probenecid can help to prevent the leakage of the de-esterified dye from the cells.
- Dye Loading Solution: On the day of the experiment, prepare the dye loading solution in HBSS with 20 mM HEPES. For a final concentration of 4 μ M Fluo-4 AM and 0.04% Pluronic F-127, mix 10 μ L of 1 mM Fluo-4 AM stock and 10 μ L of 20% Pluronic F-127 stock into 5 mL of HBSS. If using probenecid, add it to a final concentration of 2.5 mM.
- Cell Loading with Fluo-4 AM:
 - Gently remove the growth medium from the wells.
 - Wash the cells once with 100 μ L of HBSS.
 - Add 100 μ L of the prepared dye loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.[\[15\]](#)[\[16\]](#)
 - Following the 37°C incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.[\[14\]](#)
 - Gently wash the cells twice with 100 μ L of HBSS to remove excess dye.
 - After the final wash, add 100 μ L of HBSS to each well.
- Calcium Flux Measurement:
 - Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[\[16\]](#)
 - Program the instrument for a kinetic read. This typically involves:
 - A baseline reading for 10-20 seconds.
 - Automated injection of a specific volume (e.g., 20-50 μ L) of the **[Pro9]-Substance P** working solution.

- Continuous reading of the fluorescence signal for at least 60-120 seconds after agonist addition to capture the peak response and subsequent decay.
- Prepare serial dilutions of **[Pro9]-Substance P** in HBSS to generate a dose-response curve. A typical concentration range would be from 1 pM to 1 μ M.
- Include appropriate controls:
 - Negative control: Wells with cells and buffer only (no agonist).
 - Positive control: A known agonist of the NK1 receptor or a calcium ionophore like ionomycin to determine the maximum fluorescence response.
- Data Analysis:
 - The raw fluorescence data is typically normalized to the baseline fluorescence to account for variations in cell number and dye loading between wells. The most common method is to calculate the change in fluorescence over the initial fluorescence ($\Delta F/F_0$), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before agonist addition.^{[17][18][19]}
 - For each concentration of **[Pro9]-Substance P**, determine the peak fluorescence response.
 - Plot the peak $\Delta F/F_0$ values against the logarithm of the agonist concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

The use of **[Pro9]-Substance P** in calcium imaging assays provides a robust and sensitive method for studying NK1 receptor pharmacology. Its high potency and selectivity make it an excellent tool for characterizing the receptor's function and for screening compound libraries in drug discovery programs. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this assay in their laboratories.

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